molecular formula C8H7IN2 B13647066 2-Amino-3-iodo-5-methylbenzonitrile CAS No. 1438416-91-1

2-Amino-3-iodo-5-methylbenzonitrile

Cat. No.: B13647066
CAS No.: 1438416-91-1
M. Wt: 258.06 g/mol
InChI Key: JBSAETYDWXNGSW-UHFFFAOYSA-N
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Description

2-Amino-3-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H7IN2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the 2-position, an iodine atom at the 3-position, and a methyl group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-iodo-5-methylbenzonitrile typically involves the iodination of 2-Amino-5-methylbenzonitrile. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide. The reaction conditions generally include an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-iodo-5-methylbenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon under hydrogen gas.

Major Products Formed

    Substitution: Formation of azido, cyano, or thiourea derivatives.

    Oxidation: Formation of 2-nitro-3-iodo-5-methylbenzonitrile.

    Reduction: Formation of 2-Amino-3-iodo-5-methylbenzylamine.

Scientific Research Applications

2-Amino-3-iodo-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-iodo-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified into derivatives with enhanced activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-iodo-3-methylbenzonitrile
  • 2-Amino-4-methylbenzonitrile
  • 2-Amino-3-bromo-5-methylbenzonitrile

Uniqueness

2-Amino-3-iodo-5-methylbenzonitrile is unique due to the presence of the iodine atom at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom’s larger size and higher electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in various research applications.

Properties

CAS No.

1438416-91-1

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

2-amino-3-iodo-5-methylbenzonitrile

InChI

InChI=1S/C8H7IN2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3H,11H2,1H3

InChI Key

JBSAETYDWXNGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)N)C#N

Origin of Product

United States

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